Ethyl 3-(Chloromethyl)benzoate

Description

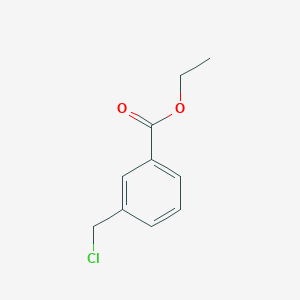

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNVMXXFCNKXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564302 | |

| Record name | Ethyl 3-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54589-54-7 | |

| Record name | Benzoic acid, 3-(chloromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54589-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(Chloromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-(Chloromethyl)benzoate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 3-(Chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This compound is a significant intermediate in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a comprehensive overview of the critical physical characteristics of this compound, detailing not only the empirical values but also the standardized methodologies for their determination. This document is structured to provide both a quick reference and an in-depth understanding for researchers and professionals in the field.

Introduction: The Role of this compound in Modern Synthesis

This compound, with the chemical formula C₁₀H₁₁ClO₂, serves as a versatile building block in organic chemistry.[1] Its structure, featuring a benzene ring substituted with an ethyl ester and a chloromethyl group, offers multiple reaction sites for the construction of more complex molecules. The chloromethyl group, in particular, is a reactive handle for introducing the benzyl moiety into various molecular scaffolds, a common structural motif in many biologically active compounds. The ester functionality provides a site for hydrolysis or transesterification, further enhancing its synthetic utility. Given its role as a key intermediate, a precise knowledge of its physical properties is not merely academic but a practical necessity for process optimization, safety, and quality control.

Core Physical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior under various conditions and are fundamental to its application in research and development. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2][3] |

| Molecular Weight | 198.65 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Melting Point | Approximately -13°C | [1] |

| Boiling Point | Approximately 228-230°C (at 760 mmHg) 169°C (at 25 mmHg) | [1] |

| Density | Approximately 1.17 - 1.18 g/mL | [1] |

| Refractive Index (n_D) | 1.53 | |

| Flash Point | 143°C | |

| Vapor Pressure | 0.00185 mmHg at 25°C | |

| Solubility | Soluble in organic solvents (alcohols, ethers, esters); Insoluble in water | [1] |

| CAS Number | 54589-54-7 | [3][4] |

Experimental Protocols for Physical Property Determination

The trustworthiness of physical property data hinges on the rigor of the experimental methods used for their determination. This section details standardized protocols for measuring key physical properties of liquid organic compounds like this compound, emphasizing the rationale behind the procedural steps.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility. For accurate determination, a micro-boiling point method using a Thiele tube is often employed, which is suitable for small sample volumes.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is heated gently and uniformly. The unique design of the Thiele tube allows for even heat distribution via convection currents.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. At this point, heating is discontinued.

-

Boiling Point Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Causality: This method relies on the principle that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point. The trapped air in the capillary tube expands upon heating and is expelled. As the liquid cools, the pressure inside the capillary drops, and the atmospheric pressure forces the liquid into the tube at the precise moment the external and internal pressures equalize.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Measurement

Density is a fundamental property used for substance identification and quality assessment. The use of a digital density meter, often based on the oscillating U-tube principle, provides high precision and accuracy.

Methodology: Oscillating U-tube Digital Density Meter (ASTM D4052)

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the oscillating U-tube.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Calculation: The density is automatically calculated from the measured frequency and the calibration data.

Causality: The frequency of oscillation of the U-tube is directly related to the mass of the substance it contains. Since the volume of the U-tube is constant, the mass is directly proportional to the density. This method is highly accurate and requires only a small sample volume.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Methodology: Abbe Refractometer (ASTM D1218)

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the surface of the prism.

-

Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. Temperature control is crucial as the refractive index is temperature-dependent.

Causality: This method is based on the principle of total internal reflection. The angle at which light is refracted when passing from the prism to the sample is dependent on the refractive index of the sample.

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of a molecule's structure. For this compound, NMR, IR, and mass spectrometry are key analytical techniques for structural confirmation and purity assessment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the ethyl ester protons. The aromatic protons will appear as a complex multiplet in the range of 7.3-8.0 ppm. The benzylic -CH₂- protons adjacent to the chlorine atom will be a singlet at approximately 4.6 ppm. The ethyl group will exhibit a quartet for the -OCH₂- protons around 4.4 ppm and a triplet for the -CH₃ protons around 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (in the 128-138 ppm region), the benzylic carbon (around 45 ppm), the methylene carbon of the ethyl group (around 61 ppm), and the methyl carbon of the ethyl group (around 14 ppm).[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1250-1300 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: An absorption in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) at m/z 198, with a characteristic M+2 peak at m/z 200 with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom.[2] Common fragmentation patterns for benzoate esters include the loss of the ethoxy radical (-•OCH₂CH₃) to give a benzoyl cation, and further fragmentation of the aromatic ring.

Safety and Handling

This compound is a corrosive compound that can cause severe skin burns and eye damage. It is also corrosive to metals. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical. It should be stored in a cool, dark place, and in a corrosive-resistant container. In case of contact, immediately flush the affected area with water and seek medical attention.

Conclusion

The physical and spectroscopic properties of this compound are well-defined and can be reliably determined using standard laboratory procedures. This in-depth guide provides the necessary data and methodological insights for researchers, scientists, and drug development professionals to handle, characterize, and utilize this important synthetic intermediate with confidence and safety. A thorough understanding and application of this knowledge are essential for advancing synthetic projects where this compound is a key component.

References

-

SpectraBase. This compound. [Link]

-

The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

PubChem. Ethyl 3-(chlorocarbonyl)benzoate. [Link]

-

PubChem. Ethyl 3-chlorobenzoate. [Link]

-

Strate-Am. This compound, min 96%, 100 grams. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

SpectraBase. Ethyl-para-(chloromethyl)-benzoate - Optional[Vapor Phase IR] - Spectrum. [Link]

-

ChemBK. This compound. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

NIST WebBook. Benzoic acid, 3-chloro-, ethyl ester. [Link]

-

SpectraBase. Ethyl 3-[(chloroacetyl)amino]benzoate - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. Ethyl 2-(chloromethyl)benzoate. [Link]

-

NIST WebBook. Ethyl-3-trifluoromethyl benzoate. [Link]

-

PubChem. 2-(Chloromethoxy)ethyl benzoate. [Link]

Sources

Ethyl 3-(Chloromethyl)benzoate chemical structure and CAS number

An In-Depth Technical Guide to Ethyl 3-(Chloromethyl)benzoate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer a synthesized understanding of its properties, synthesis, and applications, grounded in mechanistic principles and practical laboratory insights.

Core Identity and Molecular Architecture

This compound is a monosubstituted benzene derivative featuring an ethyl ester at position 1 and a chloromethyl group at position 3. This specific arrangement of functional groups—a reactive benzylic halide and a stable ester—makes it a highly versatile bifunctional building block. Its unique reactivity profile allows for selective chemical transformations, rendering it invaluable in the construction of complex molecular scaffolds.

The CAS Number for this compound is 54589-54-7 .[1][2][3][4][5][6]

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties: A Data-Driven Overview

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 54589-54-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][3][4][5][6][7] |

| Molecular Weight | 198.65 g/mol | [1][3][4][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [2][5][6] |

| Boiling Point | ~228-230°C; 169°C at 25 mmHg | [5] |

| Melting Point | Approx. -13°C | [5] |

| Density | ~1.17 - 1.18 g/mL | [5] |

| Solubility | Soluble in organic solvents (alcohols, ethers, esters); insoluble in water | [5] |

| SMILES | CCOC(=O)C1=CC=CC(=C1)CCl | [1] |

| InChI Key | ZJNVMXXFCNKXLT-UHFFFAOYSA-N | [6] |

Synthesis Protocol: Fischer-Speier Esterification of 3-(Chloromethyl)benzoic Acid

The most direct and industrially scalable synthesis of this compound involves the acid-catalyzed esterification of 3-(Chloromethyl)benzoic acid with ethanol. This method, a classic Fischer-Speier esterification, is chosen for its high atom economy and the use of readily available, inexpensive reagents.

Expert Rationale & Mechanistic Insight

The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a weak nucleophile, then attacks this activated carbon. The subsequent proton transfers and elimination of a water molecule yield the ester. The entire process is a series of equilibrium steps. To ensure a high yield, the equilibrium must be shifted towards the product side. This is achieved by using an excess of the alcohol reactant (ethanol) and/or by removing the water formed during the reaction, in accordance with Le Châtelier's principle. Anhydrous conditions are therefore critical for success.

Self-Validating Experimental Protocol

This protocol includes integrated checkpoints for reaction monitoring and product validation, ensuring trustworthiness and reproducibility.

Materials:

-

3-(Chloromethyl)benzoic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Hexane/Ethyl Acetate solvent system for TLC and column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Chloromethyl)benzoic acid (1 equivalent) in an excess of anhydrous ethanol (10-20 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 equivalents) dropwise. Causality Note: The catalytic amount of strong acid is essential to protonate the carboxylic acid, initiating the reaction. Slow addition prevents excessive heat generation.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A new spot corresponding to the more nonpolar ester product should appear, while the starting carboxylic acid spot diminishes. The reaction is complete when the starting material is no longer visible by TLC.

-

Workup & Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution to neutralize the excess acid. Trustworthiness Note: This step quenches the reaction and removes the acidic catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine. Causality Note: The water wash removes residual salts, and the brine wash removes bulk water from the organic phase, improving drying efficiency.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification & Validation: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the pure fractions (as determined by TLC) and concentrate to yield this compound as a colorless oil. Validate the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Core Applications in Medicinal Chemistry & Synthesis

The utility of this compound stems from the orthogonal reactivity of its two functional groups. The ester is relatively stable, while the benzylic chloride is an excellent electrophile, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows it to act as a versatile linker, introducing a 3-(ethoxycarbonyl)benzyl moiety into a target molecule.

Case Study: Scaffolding for Anti-Inflammatory Drug Candidates

Research into novel non-steroidal anti-inflammatory drugs (NSAIDs) has explored derivatives of salicylic acid to improve efficacy and reduce side effects.[8] In a related synthetic strategy, a molecule like this compound can be used to alkylate a nucleophile, such as the carboxylate or phenoxide of a salicylic acid derivative. This reaction covalently attaches the benzyl ester fragment, creating a new chemical entity with potentially novel pharmacological properties. The ester can then be hydrolyzed to the corresponding carboxylic acid if required for biological activity.

The chloromethyl group is a key structural motif in many pharmaceuticals and is used to synthesize compounds with antidepressant and anticancer activities.[9][10]

General Alkylation Workflow

Caption: General Sₙ2 reaction pathway using this compound.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care. It is classified as corrosive and can cause severe skin burns and eye damage.[2]

| Hazard Information (GHS) | Details | Source(s) |

| Pictogram | GHS05 (Corrosion) | [1][2] |

| Signal Word | Danger | [1][2] |

| Hazard Statements | H290: May be corrosive to metals.H314: Causes severe skin burns and eye damage. | [1][2] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [1][2] |

Handling:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[2]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[5] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5] Recommended storage temperature is 2-8°C.[5]

-

Store in a corrosive-resistant container.[2]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

References

-

This compound, min 96%, 100 grams. HDH Chemicals. [Link]

-

This compound. ChemBK. [Link]

-

This compound | C10H11ClO2. PubChem, National Institutes of Health. [Link]

-

Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PubMed Central, National Institutes of Health. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 54589-54-7 | TCI AMERICA [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS 54589-54-7 | 2723-5-05 | MDL MFCD06200832 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. chembk.com [chembk.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Ethyl 3-chloromethylbenzoate | 54589-54-7 [amp.chemicalbook.com]

- 8. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Ethyl 3-(Chloromethyl)benzoate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-(chloromethyl)benzoate is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing robust formulations. This in-depth technical guide provides a comprehensive overview of the known physicochemical properties and qualitative solubility of this compound. Recognizing the current gap in publicly available quantitative data, this guide further presents a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of common organic solvents. Additionally, it outlines validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the accurate quantification of the solute. This document is intended to serve as a practical and authoritative resource for scientists and researchers, enabling them to generate reliable solubility data tailored to their specific applications.

Introduction to this compound

This compound (CAS No. 54589-54-7) is a benzoate ester that plays a significant role as a building block in organic synthesis.[1][2] Its bifunctional nature, possessing both an ester and a reactive chloromethyl group, makes it a versatile reagent for introducing the ethyl benzoyl moiety into larger molecules.[1] Its application is particularly prevalent in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

A comprehensive understanding of the solubility of this compound is a critical prerequisite for its effective utilization. Solubility data informs the choice of reaction media, ensuring homogenous reaction conditions and influencing reaction kinetics. It is also fundamental to the design of crystallization and chromatographic purification processes, as well as for the development of liquid formulations.

Physicochemical Properties and Qualitative Solubility

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The principle of "like dissolves like" suggests that this moderately polar compound will exhibit favorable solubility in solvents of similar polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |

| Molecular Weight | 198.65 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Density | Approximately 1.18 g/mL | [1] |

| Boiling Point | ~228-230 °C | [1] |

| Melting Point | Approximately -13 °C | [1] |

Based on its chemical structure, this compound is qualitatively described as being soluble in common organic solvents such as alcohols, ethers, and esters, while being insoluble in water.[1] This is consistent with the behavior of similar aromatic esters like ethyl benzoate, which is miscible with most organic solvents but only sparingly soluble in water.[3][4][5][6] The presence of the polar ester group and the chloroalkyl group, combined with the nonpolar benzene ring, results in a molecule with moderate overall polarity.

Quantitative Solubility Determination: An Experimental Protocol

The absence of readily available quantitative solubility data for this compound necessitates a robust experimental protocol for its determination. The following equilibrium method is a self-validating system designed to yield accurate and reproducible results.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest at a constant temperature. After allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

Analytical instrument (HPLC-UV or GC-FID)

Experimental Workflow

References

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Ethyl benzoate | 93-89-0 | Benchchem [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 6. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Chemical Reactions of Ethyl 3-(Chloromethyl)benzoate

Introduction: The Versatility of a Bifunctional Building Block

Ethyl 3-(chloromethyl)benzoate (C₁₀H₁₁ClO₂) is a bifunctional organic compound that has emerged as a crucial intermediate in modern synthetic chemistry.[1][2] Its structure, featuring a reactive benzylic chloride group and an ethyl ester on a benzene ring, makes it a highly versatile building block for constructing complex molecular architectures. The chloromethyl group serves as a potent electrophilic site, readily participating in nucleophilic substitution reactions, while the ester moiety offers a handle for subsequent transformations such as hydrolysis, reduction, or amidation. This dual reactivity allows for the strategic introduction of diverse functional groups, positioning this compound as a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][3] This guide provides an in-depth exploration of its core reactions, grounded in mechanistic principles and supported by practical, field-proven protocols for researchers and drug development professionals.

Core Reactivity: A Focus on the Chloromethyl Group

The primary locus of reactivity in this compound is the benzylic chloride. The proximity of the benzene ring stabilizes the transition state of substitution reactions through π-system participation, rendering the chlorine atom an excellent leaving group. This makes the compound an ideal substrate for SN2 reactions with a wide array of nucleophiles.

Diagram: Reactivity Profile of this compound

Sources

Material safety data sheet (MSDS) for Ethyl 3-(Chloromethyl)benzoate

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-(Chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Core Hazard Analysis

This compound (CAS No. 54589-54-7) is a versatile organic synthesis intermediate, frequently employed in the development of pharmaceuticals and agrochemicals to introduce the 3-(ethoxycarbonyl)benzyl moiety.[1] While invaluable in a research context, its chemical structure—specifically the presence of a reactive benzylic chloride group—necessitates a comprehensive understanding of its hazard profile. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, causality-driven framework for its safe utilization in a laboratory setting.

The primary hazards associated with this compound are its severe corrosivity to skin, eyes, and metals.[2] It is classified under GHS as Skin Corrosion Sub-category 1C and Serious Eye Damage Category 1, indicating that it can cause severe burns and irreversible eye damage upon contact.[2] The underlying cause for this corrosivity is twofold: the benzylic chloride is susceptible to hydrolysis, which can release hydrochloric acid (HCl), and as an alkylating agent, it can react directly with biological macromolecules in tissues. Understanding this reactivity is the cornerstone of implementing effective safety protocols.

Section 2: Physicochemical & Reactivity Profile

A thorough understanding of the compound's physical and chemical properties is essential for predicting its behavior during handling, reactions, and in the event of an accidental release.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 54589-54-7 | [3] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [3] |

| Molecular Weight | 198.65 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 169 °C @ 25 mmHg; ~228-230 °C @ 760 mmHg | [1] |

| Density | ~1.17 - 1.18 g/mL | [1] |

| Refractive Index | ~1.53 | [1] |

| Solubility | Soluble in organic solvents (alcohols, ethers, esters); insoluble in water. | [1] |

Reactivity and Incompatibilities

The compound's reactivity is dominated by the chloromethyl group. As a benzylic halide, it is a moderately reactive alkylating agent.

-

Corrosivity to Metals: The hazard statement "H290: May be corrosive to metals" is critical.[2] This is likely due to slow hydrolysis upon exposure to ambient moisture, releasing HCl which can attack metallic surfaces and containers. Therefore, storage in non-metallic or corrosion-resistant containers is mandatory.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to vigorous or explosive reactions. While not explicitly detailed for this specific molecule, similar compounds show hazardous reactions with oxidizers. Contact with strong bases should also be avoided, as this will promote elimination or substitution reactions that can be exothermic.

-

Hazardous Decomposition: Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas will be formed.

Section 3: Safe Handling & Engineering Controls in a Research Setting

Given its corrosive nature and potential for vapor generation, strict adherence to engineering and administrative controls is non-negotiable.

Core Principle: Containment

All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or mists.[4] The causality is clear: the compound's vapor pressure may be low, but its high toxicity upon inhalation necessitates robust engineering controls.

Standard Operating Protocol for Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary equipment and incompatible materials.

-

Aliquotting: When transferring the liquid, use a glass syringe or a calibrated pipette with chemically resistant tips. Dispense the liquid slowly and carefully to avoid splashing. All transfers should be conducted over a secondary containment tray (e.g., a polypropylene tray) to contain any potential drips or small spills.

-

Reaction Setup: When adding the reagent to a reaction vessel, do so slowly and, if necessary, under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reactions.[1]

-

Post-Handling: Thoroughly decontaminate all surfaces within the fume hood after use. Wash hands and any exposed skin immediately and thoroughly with soap and water, even if no direct contact is suspected.[4] Contaminated clothing must be removed immediately and washed before reuse.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards of skin and eye corrosivity.

-

Hand Protection: Wear impervious gloves. Given the nature of organic solvents used in a research lab, nitrile gloves are a common choice, but it is crucial to check the manufacturer's breakthrough time data for benzyl chloride or similar chemicals. Double-gloving is a recommended best practice to protect against pinhole leaks and during glove removal.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2] Due to the severe eye damage risk (H318), a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during bulk transfers or when cleaning up spills.[4]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened. For larger-scale operations (>100 mL), a chemically resistant apron is also required. Ensure legs and feet are fully covered with long pants and closed-toe shoes.

Caption: PPE selection workflow for handling the compound.

Section 5: Emergency Procedures & First Aid

Immediate and decisive action is critical in the event of an exposure. All laboratory personnel must be familiar with these protocols before beginning work.

Protocol for Accidental Exposure

| Exposure Route | Action | Causality/Rationale |

| Inhalation | 1. Immediately move the affected person to fresh air.[2] 2. Keep the person calm and comfortable for breathing.[2] 3. Immediately call a poison center or physician. [2] | Rapid removal from the source minimizes further respiratory tract damage. Immediate medical attention is required due to the high toxicity. |

| Skin Contact | 1. Immediately take off all contaminated clothing.[2] 2. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Use a safety shower if the area is large.[4] 3. Immediately call a poison center or physician. [4] | The goal is immediate dilution and removal of the corrosive agent to prevent or minimize severe burns. Every second counts. |

| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2] 3. Immediately call a poison center or physician. [2] | This compound can cause irreversible eye damage. Immediate and prolonged flushing is the only way to mitigate this outcome before professional medical treatment. |

| Ingestion | 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting. [2] 2. Immediately call a poison center or physician. [2] | Inducing vomiting risks perforation of the esophagus due to the chemical's corrosive nature. |

Section 6: Spill Management & Waste Disposal

A spill of this compound is a serious incident that requires a calm and structured response.

Spill Response Protocol

Caption: Decision workflow for responding to a chemical spill.

-

Personal Precautions: Wear suitable protective equipment, including respiratory protection if vapors are present.[2]

-

Containment: Prevent the spill from entering drains or waterways.[2]

-

Clean-up: For small spills, absorb the liquid with an inert, non-combustible material such as sand, diatomite, or universal binders. Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material and place it into a suitable, clearly labeled container for hazardous waste disposal.[5]

-

Final Disposal: All waste materials must be disposed of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[2]

Section 7: Toxicological & Ecological Profile

-

Toxicological Summary: The primary toxicological concern is acute damage upon contact. It is classified as causing severe skin burns and serious, irreversible eye damage.[2] There is limited information available on chronic effects, mutagenicity, or carcinogenicity. However, as a reactive alkylating agent, it should be handled with the assumption of potential long-term health effects, reinforcing the need for stringent exposure controls.

-

Ecological Information: Data on the environmental impact is limited. However, good laboratory practice dictates that the product should be prevented from entering drains or the environment.[2] The substance is not expected to be persistent, bioaccumulative, or toxic (PBT) based on available information.[2]

References

-

Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Ethyl benzoate. Alfa Aesar. [Link]

-

ChemBK. this compound. ChemBK. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity Ethyl 3-(Chloromethyl)benzoate for Pharmaceutical R&D

Abstract

Ethyl 3-(chloromethyl)benzoate (CAS No. 54589-54-7) is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its utility stems from two key reactive sites: an ethyl ester, amenable to hydrolysis and subsequent amide coupling, and a benzylic chloride, a potent electrophile for nucleophilic substitution. The success of multi-step synthetic campaigns utilizing this reagent is directly contingent on its purity. Impurities can lead to unpredictable side reactions, complex downstream purification challenges, and ultimately, compromised research outcomes. This guide provides an in-depth framework for researchers, scientists, and procurement specialists to strategically source, evaluate, and handle high-purity this compound, ensuring the integrity and reproducibility of their scientific endeavors.

The Strategic Importance of this compound in Synthesis

Chemical Profile and Reactivity

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular scaffolds for pharmaceuticals.[1] The chloromethyl group is a reactive site for introducing the 3-(ethoxycarbonyl)benzyl moiety into a target molecule. As a benzylic halide, it is susceptible to nucleophilic attack, making it a versatile reagent for forming new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. Chlorine's presence in molecular frameworks is a common feature in many FDA-approved drugs, highlighting the importance of chloro-containing intermediates in drug discovery.[2]

The Critical Impact of Purity on Research Outcomes

In drug development, the starting purity of a reagent ripples through the entire synthetic sequence. For this compound, common impurities may include the unreacted starting material from its synthesis (e.g., ethyl 3-methylbenzoate) or byproducts like di-chlorinated species.[3] These impurities can:

-

Initiate Competing Reactions: An unreacted starting material will remain inert, leading to inaccurate stoichiometric calculations and reduced yield. More reactive impurities can lead to a cascade of undesired products that are often difficult and costly to separate from the active pharmaceutical ingredient (API).

-

Complicate Product Analysis: Impurity peaks in analytical data (NMR, LC-MS) can mask the true profile of the desired product, making characterization and release testing problematic.

-

Introduce Regulatory Hurdles: In later-stage development, unidentified impurities can pose significant regulatory challenges, delaying or even halting a drug's progress to clinical trials.

Therefore, a rigorous approach to supplier selection and incoming quality control is not merely best practice; it is a fundamental pillar of successful and efficient research.

A Framework for Qualifying Commercial Suppliers

Selecting a supplier based solely on the percentage purity listed on a website is a significant risk. A robust qualification process involves a multi-faceted evaluation of the supplier's transparency, documentation, and quality systems.

Beyond the Label: Key Evaluation Criteria

-

Reputation and Specialization: Prioritize suppliers with a long-standing reputation in supplying reagents for pharmaceutical and research applications, such as TCI Chemicals, ChemScene, or SynQuest Laboratories.[4][5][6] These companies typically have more stringent internal quality control.

-

Transparency of Analytical Methods: The supplier should clearly state the method used to determine purity (e.g., >96.0% by GC).[4][7] A purity value without a specified method lacks context and is less reliable.

-

Comprehensive Documentation: A key differentiator of a high-quality supplier is the ready availability of a detailed Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The SDS for this compound should highlight its corrosive nature.[4]

Decoding the Certificate of Analysis (CoA)

The CoA is the single most important document for assessing a specific lot of material. A thorough CoA should include:

-

Identity Confirmation: Evidence of structural confirmation, typically through ¹H NMR, FTIR, or Mass Spectrometry.

-

Purity Assay: The specific purity result for the lot, linked to the analytical method (e.g., HPLC, GC).

-

Solvent and Water Content: Residual solvent analysis (often by Headspace GC) and water content (by Karl Fischer titration) are critical for accurate weighing and stoichiometry.

-

Date of Analysis: Confirms the data is recent and relevant to the lot being purchased.

Caption: Workflow for strategic supplier qualification.

Comparative Analysis of Commercial Suppliers

The market for this compound includes a range of suppliers, from large, well-documented manufacturers to smaller chemical clearinghouses. The stated purity often varies, underscoring the need for careful evaluation.[4][6][8][9][10]

| Supplier/Distributor | Advertised Purity | Analytical Method Cited | Available For | Noteworthy Information |

| TCI Chemicals | >96.0% | GC | Research | Provides detailed specifications and SDS.[4] |

| ChemScene | ≥98% | Not specified on listing | Research | Recommends refrigerated storage (4°C).[6] |

| Aladdin Scientific | min 96% | Not specified on listing | Research/Commercial | Explicitly states "Not for medical or consumer use".[9] |

| Fluorochem | 95% | Not specified on listing | Research | Intended for lab use only.[8] |

| HENAN SUNLAKE | 99% | Not specified on listing | Multiple Grades | Lists Pharma Grade; requires further validation.[10] |

| Starshinechemical | >96.0% | GC | Research | Provides boiling point and refractive index data.[7] |

This table is a representative summary and is not exhaustive. Researchers should always obtain lot-specific data before purchasing.

Essential In-House Quality Verification Protocols

Upon receipt, the identity and purity of this compound should be independently verified. Trust, but verify, is the guiding principle.

Caption: Recommended workflow for in-house QC of incoming reagents.

Protocol 4.1: Identity Confirmation by FTIR

This is a rapid, first-pass identity check.

-

Setup: Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Background: Collect a background spectrum.

-

Sample: Apply a single drop of the neat liquid onto the ATR crystal.

-

Acquire: Collect the sample spectrum.

-

Analysis: Compare the resulting spectrum to a reference spectrum. Key peaks to observe include the C=O stretch of the ester (~1720 cm⁻¹) and C-H stretches of the aromatic ring.

Protocol 4.2: Purity Assessment by Gas Chromatography (GC)

This protocol provides a quantitative purity value based on area percent.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like Dichloromethane or Ethyl Acetate.

-

GC System: Use a system with a standard non-polar column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID).

-

Method Parameters:

-

Injector Temp: 250°C

-

Detector Temp: 280°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

-

Carrier Gas: Helium or Hydrogen.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The main peak should be >98% for high-purity material.

Protocol 4.3: Structural Confirmation by ¹H NMR Spectroscopy

This is the definitive test for structural identity.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher instrument.

-

Analysis: Confirm the presence of the expected signals:

-

Aromatic protons (multiplets, ~7.4-8.1 ppm).

-

Benzylic chloride methylene protons (-CH₂Cl, singlet, ~4.6 ppm).

-

Ethyl ester methylene protons (-OCH₂CH₃, quartet, ~4.4 ppm).

-

Ethyl ester methyl protons (-OCH₂CH₃, triplet, ~1.4 ppm). The absence of significant unidentifiable peaks confirms high purity. Reference spectra are available for comparison.[11]

-

Safe Handling and Storage Procedures

This compound is a corrosive benzylic halide and requires careful handling to ensure user safety and maintain compound stability.[4]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, splash goggles, and a lab coat.[12]

-

Dispensing: Use glass or polyethylene-lined syringes for transferring the liquid. Avoid contact with moisture, which can cause hydrolysis to the corresponding benzyl alcohol.

-

Storage: Store in the original, tightly sealed container. For long-term stability and to minimize degradation, store under refrigeration (2-8°C) as recommended by several suppliers.[6][10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[13] Store liquids in secondary containment trays to prevent spills.[13][14]

Conclusion

The strategic sourcing of high-purity this compound is a critical, yet often overlooked, aspect of successful drug discovery and development. By moving beyond simple catalog specifications and implementing a rigorous supplier qualification and in-house verification process, researchers can mitigate risks associated with impurities. This diligence ensures the chemical integrity of starting materials, leading to more reliable, reproducible, and ultimately faster progress in the development of new therapeutics.

References

-

Aladdin Scientific. This compound, min 96%, 100 grams. Available at: [Link]

-

PrepChem.com. Synthesis of ethyl-3-chloro-2-methylbenzoate. Available at: [Link]

-

ChemBK. This compound - Introduction. Available at: [Link]

-

Global Environment Centre Foundation. III Analytical Methods. Available at: [Link]

-

Quora. What is the procedure to perform the synthesis of ethyl benzoate.... Available at: [Link]

-

Starshinechemical. This compound. Available at: [Link]

-

Lab Manager. Handling and Storing Chemicals. Available at: [Link]

-

PubMed Central, National Library of Medicine. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

Storemasta. How to Store and Handle Chemicals in Laboratories: A Complete Guide. Available at: [Link]

-

PubChem, National Library of Medicine. This compound. Available at: [Link]

-

SpectraBase. This compound. Available at: [Link]

- Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

-

National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. Available at: [Link]

-

University of Toronto Scarborough. Chemical Handling and Storage Section 6. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 4. This compound | 54589-54-7 | TCI AMERICA [tcichemicals.com]

- 5. CAS 54589-54-7 | 2723-5-05 | MDL MFCD06200832 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound - Starshinechemical [starshinechemical.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. calpaclab.com [calpaclab.com]

- 10. sunlake.lookchem.com [sunlake.lookchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

Introduction to the applications of Ethyl 3-(Chloromethyl)benzoate in medicinal chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 3-(Chloromethyl)benzoate is a versatile bifunctional reagent that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique combination of a reactive benzylic chloride and a modifiable ethyl ester moiety, arranged in a meta-substitution pattern on a benzene ring, offers medicinal chemists a powerful tool for molecular construction. This guide provides a comprehensive overview of the strategic applications of this compound in medicinal chemistry, delving into the chemical principles that underpin its utility. A detailed case study on its role in the synthesis of novel angiotensin II receptor antagonists will be presented, complete with a step-by-step experimental protocol and an analysis of the structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic campaigns.

Introduction: The Architectural Logic of a Key Building Block

In the intricate process of drug design and synthesis, the selection of appropriate building blocks is paramount. This compound (CAS No: 54589-54-7) is one such key intermediate, prized for its predictable reactivity and its ability to introduce a crucial benzoyl moiety into a target molecule.[1] The strategic placement of the chloromethyl and ethyl ester groups at the meta-position provides a distinct spatial arrangement that can be pivotal for achieving optimal drug-receptor interactions.

The benzoyl group itself is a significant structural element in many pharmaceuticals, contributing to pharmacological activity or enhancing the stability of the molecule.[2] Furthermore, the presence of a chlorine atom, as in the chloromethyl group, is a common feature in over 250 FDA-approved drugs, often leading to remarkable improvements in potency and favorable pharmacokinetic profiles.[3][4][5]

This guide will explore the practical applications of this compound, focusing on its role in the construction of pharmacologically active compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties is essential for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 228-230 °C | [1] |

| Solubility | Soluble in organic solvents (alcohols, ethers, esters), insoluble in water. | [1] |

Safety Profile: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also corrosive to metals.[6][7] Therefore, stringent safety precautions are necessary when handling this reagent.

Mandatory Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6]

-

In case of contact:

-

Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6]

-

Core Application: The Alkylation of Nucleophiles in Heterocyclic Synthesis

The primary utility of this compound in medicinal chemistry lies in its capacity as an alkylating agent. The benzylic chloride is highly susceptible to nucleophilic substitution, making it an excellent electrophile for the introduction of the 3-(ethoxycarbonyl)benzyl moiety onto a variety of nucleophilic scaffolds, particularly nitrogen-containing heterocycles which are prevalent in drug molecules.

This alkylation reaction is a cornerstone of many synthetic routes, enabling the covalent linkage of the benzoate fragment to a core heterocyclic structure. This strategic bond formation is often a critical step in assembling the final active pharmaceutical ingredient (API).

Figure 1: General workflow for the N-alkylation of a heterocyclic nucleophile using this compound.

Case Study: Synthesis of Novel Angiotensin II Receptor Antagonists

A compelling example of the application of a chloromethylbenzoate derivative is in the synthesis of novel angiotensin II (AT) receptor antagonists, a class of drugs used to treat hypertension.[8] A study by Hui Li and colleagues describes the synthesis of potent AT1 receptor antagonists where a key step involves the N-alkylation of a benzimidazole core with a substituted chloromethylbenzoate.[2] While the original paper uses a methyl ester and an indole-substituted benzoate, the reaction is directly analogous to what would be expected with this compound and provides an excellent framework for understanding its application.

Rationale for Synthetic Design

The design of these antagonists is based on the established pharmacophore for AT1 receptor blockers. The synthesis aims to connect a key heterocyclic moiety (in this case, a benzimidazole derivative) to a benzoic acid group via a flexible linker. The benzoic acid is crucial for mimicking the C-terminal carboxylic acid of angiotensin II, enabling strong interaction with the receptor. The ethyl ester of the benzoate serves as a protected form of the carboxylic acid, which can be hydrolyzed in a subsequent step to yield the active drug.

Figure 2: Conceptual design of an Angiotensin II receptor antagonist utilizing a benzoate-containing linker.

Detailed Experimental Protocol: N-Alkylation Step

The following is a representative, step-by-step protocol for the N-alkylation of a benzimidazole derivative with this compound, adapted from the general procedure described by Li et al.[2]

Materials:

-

Substituted Benzimidazole (e.g., 2-ethyl-4-methyl-6-(benzoxazol-2-yl)benzimidazole) (1.0 eq)

-

This compound (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2 M Sodium Hydroxide (NaOH) solution

-

2 M Hydrochloric Acid (HCl) solution

-

Dichloromethane (DCM)

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the substituted benzimidazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Carefully add sodium hydride (3.0 eq) portion-wise to the solution at 0 °C under a nitrogen atmosphere.

-

Activation: Stir the resulting mixture at room temperature for 30 minutes. The formation of the sodium salt of the benzimidazole nitrogen can be observed.

-

Alkylation: Prepare a solution of this compound (1.1 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Hydrolysis (Saponification): Once the alkylation is complete, add 2 M NaOH solution to the reaction mixture and stir for an additional 2-4 hours at room temperature to hydrolyze the ethyl ester to the corresponding carboxylic acid.

-

Work-up: a. Carefully quench the reaction by adding water and adjust the pH to 5-6 with 2 M HCl. b. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). c. Combine the organic layers and wash with saturated brine solution (4 x volumes). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated benzimidazole carboxylic acid.

Structure-Activity Relationship (SAR) Insights

The work by Li et al. provides valuable insights into the SAR of these novel angiotensin II receptor antagonists.[2] Although their study used a different isomer of the chloromethylbenzoate, the principles can be extrapolated. The position of the linkage on the benzimidazole core and the nature of the substituents on both the benzimidazole and the benzoate ring significantly influence the binding affinity to the AT1 receptor and the resulting antihypertensive activity.

| Compound Variation | Effect on Activity | Rationale |

| Isomeric position of the chloromethylbenzoate linker | Can significantly alter binding affinity. | The spatial orientation of the terminal carboxylic acid group is critical for optimal interaction with the receptor's binding pocket. |

| Substituents on the benzimidazole core | Electron-donating or bulky groups can enhance activity. | These groups can improve hydrophobic interactions within the receptor or induce a more favorable conformation. |

| Hydrolysis of the ethyl ester | Essential for activity. | The free carboxylic acid is a key pharmacophoric feature that mimics the C-terminus of angiotensin II, forming crucial ionic interactions with the receptor. |

Broader Applications and Future Perspectives

Beyond the synthesis of sartan analogues, this compound holds potential in other areas of medicinal chemistry:

-

Linker Technology for Drug Conjugates: The bifunctional nature of this reagent makes it a candidate for use as a linker in antibody-drug conjugates (ADCs) or other drug delivery systems.[9][10] The chloromethyl group can be used to attach the linker to a payload, while the ester can be modified for conjugation to a targeting moiety.

-

Scaffold Decoration: It can be used to introduce the 3-(ethoxycarbonyl)benzyl group onto a wide variety of heterocyclic scaffolds to explore new chemical space and generate novel compound libraries for high-throughput screening.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its well-defined reactivity and the valuable structural motifs it introduces make it a powerful tool for the synthesis of complex, biologically active molecules. The detailed examination of its application in the synthesis of angiotensin II receptor antagonists highlights its utility in constructing compounds with high therapeutic potential. A thorough understanding of its chemical properties, handling requirements, and reaction kinetics is essential for its successful implementation in drug discovery and development programs. As the quest for novel therapeutics continues, the creative application of such well-designed building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

- TCI Chemicals. (2025, October 9). SAFETY DATA SHEET: Ethyl 3-(Chloromethyl)

-

ChemBK. (2024, April 9). This compound - Introduction. Retrieved from [Link]

- Pati, H. N., et al. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. International Journal of Pharma Research & Review, 3(11), 46-56.

- Li, H., et al. (2017). Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities. RSC Advances, 7(45), 28245-28257.

- MilliporeSigma. (n.d.). High-Purity Benzoyl Chloride for Pharmaceutical Synthesis.

- Duggan, P. J., & Njardarson, J. T. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331.

- Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Video]. YouTube.

- Rana, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153.

- Andrews, P. R. (2003). The Role of Functional Groups in Drug-Receptor Interactions. In The Practice of Medicinal Chemistry (2nd ed., pp. 327-339). Elsevier Inc.

- Li, H., et al. (2016). Design, synthesis and evaluation of novel potent angiotensin II receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(22), 5539-5543.

- NJ Bio, Inc. (n.d.). Linkers for ADCs.

- Pavan, M., et al. (2022).

- WuXi AppTec. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.

- Jain, N., et al. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(22), 16345–16359.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03915H [pubs.rsc.org]

- 3. anaxlab.com [anaxlab.com]

- 4. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Design, synthesis and evaluation of novel potent angiotensin II receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel potent angiotensin II receptor antagonists with anti-hypertension effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102863398A - Synthetic method for sartan drug intermediate and application of intermediate - Google Patents [patents.google.com]

Methodological & Application

The Versatile Role of Ethyl 3-(Chloromethyl)benzoate in the Synthesis of Bio-relevant Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic frameworks remains a cornerstone of molecular design. Ethyl 3-(Chloromethyl)benzoate emerges as a highly valuable and versatile building block in this endeavor. Its bifunctional nature, featuring a reactive benzylic chloride and an ester moiety, provides a strategic entry point for the synthesis of a variety of fused heterocyclic systems. This guide offers an in-depth exploration of the application of this compound in the synthesis of isoindolinones, phthalazinone derivatives, and 1,3-dihydroisobenzofurans, complete with detailed protocols and mechanistic insights for researchers and scientists in the field.

Introduction: The Strategic Advantage of a Bifunctional Building Block

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nitrogen, oxygen, and sulfur nucleophiles. This initial substitution step is the gateway to introducing the desired heteroatoms for subsequent cyclization. The ethyl ester, positioned meta to the chloromethyl group, acts as an electrophilic partner for an intramolecular cyclization, effectively "stitching" the heterocyclic ring onto the benzene scaffold. This two-stage approach—intermolecular substitution followed by intramolecular cyclization—offers a robust and modular strategy for assembling complex heterocyclic architectures.

I. Synthesis of N-Substituted Isoindolinones: A Gateway to CNS-Active Compounds

Isoindolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as sedatives, hypnotics, and anticancer agents. The reaction of this compound with primary amines provides a direct and efficient route to N-substituted isoindolinones.

Mechanistic Pathway

The synthesis proceeds via a two-step sequence. The first step is a classical SN2 reaction where the primary amine displaces the chloride from the benzylic position of this compound. This N-alkylation step forms an intermediate ethyl 3-((alkylamino)methyl)benzoate. The second step is a thermally or base-promoted intramolecular amidation. The nitrogen of the newly formed secondary amine attacks the carbonyl carbon of the ethyl ester, leading to the formation of a five-membered lactam ring and the elimination of ethanol.

Diagram 1: Synthesis of N-Substituted Isoindolinones

Caption: Reaction scheme for the synthesis of N-substituted isoindolinones.

Protocol: Synthesis of N-Benzylisoindolin-1-one

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 54589-54-7 | 198.65 | 1.99 g |

| Benzylamine | 100-46-9 | 107.15 | 1.07 g |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed |

| Brine | N/A | N/A | As needed |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.99 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Add 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-benzylisoindolin-1-one as a white solid.

Expected Yield: 75-85%

II. Synthesis of Phthalazinone Derivatives: Core Structures in Cardiovascular and Anticancer Drugs

Phthalazinones are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including use as antihypertensive and anticancer agents[1]. The reaction of this compound with hydrazine hydrate or its derivatives provides a viable route to these important scaffolds.

Mechanistic Pathway

This synthesis mirrors the isoindolinone synthesis in its initial phase. Hydrazine hydrate, acting as a dinucleophile, attacks the benzylic chloride of this compound to form an intermediate hydrazinylmethyl benzoate. Subsequent intramolecular cyclization occurs when the terminal nitrogen of the hydrazine moiety attacks the ester carbonyl. This condensation reaction results in the formation of the six-membered pyridazinone ring fused to the benzene ring, with the elimination of ethanol and water.

Diagram 2: Synthesis of Phthalazinone Derivatives

Caption: Reaction pathway for the synthesis of a phthalazinone derivative.

Protocol: Synthesis of 2,3-Dihydrophthalazin-1(4H)-one

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 54589-54-7 | 198.65 | 1.99 g |

| Hydrazine Hydrate (64%) | 7803-57-8 | 50.06 | 1.0 mL |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 mL |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 30 mL |

| Diethyl Ether | 60-29-7 | 74.12 | As needed |

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.99 g, 10 mmol) in 20 mL of absolute ethanol.

-

Add triethylamine (1.5 mL, 11 mmol) to the solution and stir for 5 minutes at room temperature.

-

Add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise to the reaction mixture. An exotherm may be observed.

-

After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Add 50 mL of cold water to the residue, which should induce precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2,3-dihydrophthalazin-1(4H)-one.

Expected Yield: 60-70%

III. Synthesis of 1,3-Dihydroisobenzofurans (Phthalans): Building Blocks for Antidepressants

The 1,3-dihydroisobenzofuran (phthalan) nucleus is present in several pharmaceutical compounds, most notably in the selective serotonin reuptake inhibitor (SSRI) class of antidepressants. A synthetic route to this scaffold can be devised from this compound through a reduction followed by an intramolecular Williamson ether synthesis.

Mechanistic Pathway

This synthesis involves a two-step transformation. First, the ethyl ester of this compound is selectively reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This yields 3-(chloromethyl)benzyl alcohol. The second step is an intramolecular Williamson ether synthesis. Treatment of the alcohol with a strong base, such as sodium hydride (NaH), generates an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the adjacent benzylic chloride to form the five-membered ether ring of the 1,3-dihydroisobenzofuran system.

Diagram 3: Synthesis of 1,3-Dihydroisobenzofuran

Caption: Synthetic route to 1,3-dihydroisobenzofuran.

Protocol: Synthesis of 1,3-Dihydroisobenzofuran

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 54589-54-7 | 198.65 | 1.99 g |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 0.42 g |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 0.44 g |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |

| Diethyl Ether | 60-29-7 | 74.12 | As needed |